3-Chloro-2-(cyclohexylmethoxy)aniline
Overview
Description
3-Chloro-2-(cyclohexylmethoxy)aniline is an organic compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a cyclohexylmethoxy group at the 2-position
Preparation Methods
The synthesis of 3-Chloro-2-(cyclohexylmethoxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chloroaniline with cyclohexylmethanol in the presence of a base . The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxyl group of cyclohexylmethanol with the aniline nitrogen.
Industrial production methods may involve the use of more efficient catalytic processes to increase yield and reduce reaction times. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound with high precision and efficiency .
Chemical Reactions Analysis
3-Chloro-2-(cyclohexylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
3-Chloro-2-(cyclohexylmethoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The cyclohexylmethoxy group can enhance its binding affinity to hydrophobic pockets within proteins, while the chlorine atom may participate in halogen bonding interactions.
Comparison with Similar Compounds
3-Chloro-2-(cyclohexylmethoxy)aniline can be compared with other similar compounds, such as:
3-Chloro-2-methylaniline: This compound has a methyl group instead of a cyclohexylmethoxy group.
2-Chloroaniline: Lacking the cyclohexylmethoxy group, this compound is simpler and may be used in different contexts where steric hindrance is a concern.
Cyclohexylamine: This compound lacks the aromatic ring and chlorine atom, making it more flexible and less rigid in its interactions.
The uniqueness of this compound lies in its combination of a bulky cyclohexylmethoxy group and a chlorine atom, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-2-(cyclohexylmethoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJLCDIINZIUPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC=C2Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.